(S)-3-Hydroxyhexanoyl-CoA (S)-3-Hydroxyhexanoyl-CoA (S)-3-Hydroxyhexanoyl-CoA, also known as (S)-3-hydroxycaproyl-CoA or 3-hydroxyhexanoyl-coenzyme A, belongs to the class of organic compounds known as (s)-3-hydroxyacyl coas. These are organic compounds containing a (S)-3-hydroxyl acylated coenzyme A derivative. Thus, (S)-3-hydroxyhexanoyl-CoA is considered to be a fatty ester lipid molecule (S)-3-Hydroxyhexanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (S)-3-Hydroxyhexanoyl-CoA has been primarily detected in urine. Within the cell, (S)-3-hydroxyhexanoyl-CoA is primarily located in the cytoplasm (S)-3-Hydroxyhexanoyl-CoA exists in all eukaryotes, ranging from yeast to humans. In humans, (S)-3-hydroxyhexanoyl-CoA is involved in the fatty acid metabolism pathway (S)-3-Hydroxyhexanoyl-CoA is also involved in several metabolic disorders, some of which include the mitochondrial Beta-oxidation OF short chain saturated fatty acids pathway, long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), medium chain acyl-CoA dehydrogenase deficiency (mcad), and the ethylmalonic encephalopathy pathway. Outside of the human body, (S)-3-hydroxyhexanoyl-CoA can be found in a number of food items such as roman camomile, cassava, rice, and tinda. This makes (S)-3-hydroxyhexanoyl-CoA a potential biomarker for the consumption of these food products.
(S)-3-hydroxyhexanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexanoyl-CoA. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxyhexanoic acid and a coenzyme A. It is a conjugate acid of a (S)-3-hydroxyhexanoyl-CoA(4-).
Brand Name: Vulcanchem
CAS No.: 79171-47-4
VCID: VC1855269
InChI: InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1
SMILES: CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Molecular Formula: C27H46N7O18P3S
Molecular Weight: 881.7 g/mol

(S)-3-Hydroxyhexanoyl-CoA

CAS No.: 79171-47-4

Cat. No.: VC1855269

Molecular Formula: C27H46N7O18P3S

Molecular Weight: 881.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Hydroxyhexanoyl-CoA - 79171-47-4

Specification

CAS No. 79171-47-4
Molecular Formula C27H46N7O18P3S
Molecular Weight 881.7 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate
Standard InChI InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1
Standard InChI Key VAAHKRMGOFIORX-IKTBLOROSA-N
Isomeric SMILES CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
SMILES CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Canonical SMILES CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Identity

(S)-3-Hydroxyhexanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexanoic acid . The compound possesses stereochemical specificity at the third carbon position, with the hydroxyl group in the S-configuration, which is crucial for its biological activity and recognition by specific enzymes in metabolic pathways.

Chemical Properties

The chemical properties of (S)-3-Hydroxyhexanoyl-CoA are summarized in Table 1, reflecting its complex structure comprising a coenzyme A moiety linked to a hydroxylated six-carbon fatty acid chain.

Table 1: Chemical Properties of (S)-3-Hydroxyhexanoyl-CoA

PropertyValueReference
PubChem CID11966160
CAS Number79171-47-4
Molecular FormulaC₂₇H₄₆N₇O₁₈P₃S
Molecular Weight881.7 g/mol
Creation Date2006-12-22
Modification Date2025-03-29
Physical StateSolid

Structural Identifiers

Multiple chemical identifiers are used to precisely characterize (S)-3-Hydroxyhexanoyl-CoA in chemical databases and research literature:

Table 2: Structural Identifiers of (S)-3-Hydroxyhexanoyl-CoA

Identifier TypeValue
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate
InChIKeyVAAHKRMGOFIORX-IKTBLOROSA-N
Canonical SMILESCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Spectroscopic Characteristics

Mass spectrometry is a valuable technique for analyzing (S)-3-Hydroxyhexanoyl-CoA. The predicted collision cross-section data, which can aid in its identification using ion mobility mass spectrometry, is provided below:

Table 3: Predicted Collision Cross Section Data for (S)-3-Hydroxyhexanoyl-CoA

Adductm/zPredicted CCS (Ų)
[M+H]⁺882.19058263.4
[M+Na]⁺904.17252271.5
[M+NH₄]⁺899.21712267.9
[M+K]⁺920.14646266.1
[M-H]⁻880.17602262.2
[M+Na-2H]⁻902.15797268.6
[M]⁺881.18275266.3
[M]⁻881.18385266.3

These spectroscopic parameters are essential for analytical identification and quantification of (S)-3-Hydroxyhexanoyl-CoA in biological samples .

Biological Significance and Distribution

Taxonomic Distribution

(S)-3-Hydroxyhexanoyl-CoA has been identified as an important metabolite across diverse organisms:

Table 4: Biological Distribution of (S)-3-Hydroxyhexanoyl-CoA

OrganismRoleReference
Homo sapiens (Human)Metabolite
Mus musculus (Mouse)Metabolite
Escherichia coli (strain K12, MG1655)Metabolite

This broad distribution underscores the compound's fundamental role in conserved metabolic processes across different taxonomic groups .

Chemical Taxonomy

In terms of chemical classification, (S)-3-Hydroxyhexanoyl-CoA belongs to the class of chemical entities known as (S)-3-hydroxyacyl CoAs, which are organic compounds containing an (S)-3-hydroxyl acylated coenzyme A derivative . It is categorized within the hierarchy of chemical entities as follows:

  • Kingdom: Chemical entities

  • Super Class: Organic compounds

  • Class: Lipids and lipid-like molecules

  • Sub Class: Fatty Acyls

  • Direct Parent: (S)-3-hydroxyacyl CoAs

Metabolic Pathways and Biochemical Roles

Role in Fatty Acid Metabolism

(S)-3-Hydroxyhexanoyl-CoA serves as a critical intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway where fatty acids are broken down to produce energy . In humans, it is part of the fatty acid metabolism pathway (SMP0000051) as documented in the Metabolomics Workbench database .

Enzymatic Transformations

The compound participates in several enzymatic reactions in metabolic pathways:

Table 5: Key Enzymatic Reactions Involving (S)-3-Hydroxyhexanoyl-CoA

EnzymeReactionPathwayReference
3-hydroxyacyl-CoA dehydrogenase (HADH)(S)-Hydroxyhexanoyl-CoA + NAD⁺ ⟺ 3-Oxohexanoyl-CoA + NADH + H⁺Beta-oxidation
(R)-specific enoyl-CoA hydratase (PhaJ)(S)-3-Hydroxyhexanoyl-CoA → (R)-3-Hydroxyhexanoyl-CoAPHA synthesis

Role in Polyhydroxyalkanoate Synthesis

One of the most interesting applications of (S)-3-Hydroxyhexanoyl-CoA is in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a biodegradable polymer with properties similar to commercial plastics . The metabolic pathway involves:

  • Conversion of (S)-3-hydroxyhexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA by (R)-specific enoyl-CoA hydratase (PhaJ)

  • Incorporation of (R)-3-hydroxyhexanoyl-CoA into the growing P(3HB-co-3HHx) polymer chain by PHA synthase (PhaC)

This process is significant for biotechnology applications seeking alternatives to petroleum-based plastics, as P(3HB-co-3HHx) exhibits faster biodegradation rates compared to conventional plastics .

Biosynthetic Pathways

Formation in Beta-Oxidation

In the fatty acid beta-oxidation pathway, (S)-3-hydroxyhexanoyl-CoA is formed through the hydration of trans-2-hexenoyl-CoA (also known as 2E-hexenoyl-CoA) by enoyl-CoA hydratase (FadB) . The stereochemistry of this reaction is specific, producing the S-isomer of 3-hydroxyhexanoyl-CoA.

Formation in Fatty Acid Elongation

Conversely, (S)-3-hydroxyhexanoyl-CoA can also be produced during fatty acid biosynthesis through the reduction of 3-oxohexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase . In this context, 3-oxohexanoyl-CoA is derived from butanoyl-CoA via the enzyme acetyl-CoA acyltransferase 2 (EC 2.3.1.16) .

Analytical Methods and Research Applications

Detection and Quantification

The analysis of (S)-3-hydroxyhexanoyl-CoA in biological samples typically involves sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). The predicted collision cross-section data provided earlier can aid in optimizing ion mobility-mass spectrometry methods for enhanced detection specificity .

Research Applications

(S)-3-Hydroxyhexanoyl-CoA serves as:

  • A marker for assessing fatty acid oxidation disorders

  • A substrate for enzyme activity assays

  • A precursor for the production of biodegradable polymers

  • A metabolic intermediate for studying energy metabolism

Structural Comparison with Related Compounds

(S)-3-Hydroxyhexanoyl-CoA is part of a family of 3-hydroxyacyl-CoA compounds that differ in their carbon chain length:

Table 6: Comparison of (S)-3-Hydroxyhexanoyl-CoA with Related Compounds

CompoundCarbon Chain LengthMolecular Weight (g/mol)Reference
(S)-3-Hydroxybutyryl-CoA4853.6
(S)-3-Hydroxyhexanoyl-CoA6881.7
(S)-3-Hydroxytetradecanoyl-CoA14994.0
(S)-3-Hydroxyhexadecanoyl-CoA161022.0
(S)-3-Hydroxyhexacosanoyl-CoA261162.2

This homologous series demonstrates how the metabolic machinery can process fatty acids of varying chain lengths through similar biochemical transformations.

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